molecular formula C10H11NO2 B13638412 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13638412
M. Wt: 177.20 g/mol
InChI Key: QQIZFHIMJUBDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate phenols with formaldehyde and primary amines under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, which can have different functional groups attached to the oxazine ring .

Scientific Research Applications

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(3,4-dihydro-2H-1,3-benzoxazin-3-yl)diphenylmethane
  • 4,4’-Bis(7-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)diphenylmethane
  • 4,4’-Bis(6-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)diphenylmethane

Uniqueness

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity and physical properties, making it distinct from other benzoxazine derivatives .

Biological Activity

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the oxazine family. Its unique structure, which includes a benzene ring fused with an oxazine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 56934-87-3

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing aldehydes and amines in presence of acid catalysts.
  • Cyclization Techniques : Involving the reaction of substituted phenols with isocyanates.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazine compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains and fungi. The results indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study evaluated its antiproliferative activity against several human cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound showed promising IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 Value (µM)
A54912.5
MCF-715.0
SW48018.0

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and induction of oxidative stress.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific cellular targets involved in cell signaling pathways related to apoptosis and proliferation.

Case Study 1: Anticancer Activity

In a recent study published in Nature Scientific Reports, researchers synthesized a series of benzo[d][1,3]oxazine derivatives and evaluated their anticancer activities. Among them, this compound showed significant cytotoxicity against A549 cells with an IC50 value of 12.5 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of oxazine derivatives including this compound. The compound was tested against a panel of bacteria and fungi, showing effective inhibition against Candida albicans and Pseudomonas aeruginosa. The results indicated a potential application in treating infections caused by resistant strains.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6,8-dimethyl-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H11NO2/c1-6-3-7(2)9-8(4-6)5-13-10(12)11-9/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

QQIZFHIMJUBDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)COC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.